molecular formula C22H19N3O3S2 B2965093 N-(3-methoxyphenyl)-2-((3-methyl-4-oxo-6-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide CAS No. 1105251-80-6

N-(3-methoxyphenyl)-2-((3-methyl-4-oxo-6-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide

Cat. No. B2965093
CAS RN: 1105251-80-6
M. Wt: 437.53
InChI Key: CMNDFTJZPVGGMN-UHFFFAOYSA-N
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Description

N-(3-methoxyphenyl)-2-((3-methyl-4-oxo-6-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C22H19N3O3S2 and its molecular weight is 437.53. The purity is usually 95%.
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Scientific Research Applications

Antitumor Activity

A study conducted by Hafez and El-Gazzar (2017) focused on the synthesis and evaluation of new derivatives of thieno[3,2-d]pyrimidine, including compounds structurally similar to N-(3-methoxyphenyl)-2-((3-methyl-4-oxo-6-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide. These compounds displayed potent antitumor activity against several human cancer cell lines, including breast adenocarcinoma (MCF-7), cervical carcinoma (HeLa), and colonic carcinoma (HCT-116). The study highlighted the potential of these derivatives as anticancer agents, comparable to the effect of doxorubicin in vitro H. Hafez & Abdel-Rhman B. A. El-Gazzar, 2017.

Antimicrobial and Analgesic Agents

Abu‐Hashem, Al-Hussain, and Zaki (2020) synthesized novel derivatives from visnaginone and khellinone, leading to the production of compounds with structural similarities to this compound. These compounds were evaluated for their COX-1/COX-2 inhibition, analgesic, and anti-inflammatory activities. The study found that some derivatives exhibited high inhibitory activity on COX-2 selectivity, significant analgesic, and anti-inflammatory effects, comparable to sodium diclofenac A. Abu‐Hashem, S. Al-Hussain, & M. Zaki, 2020.

Cytotoxic Activity

Al-Sanea, Parambi, Shaker, Elsherif, Elshemy, Bakr, Al-Warhi, Gamal, and Abdelgawad (2020) explored the design and synthesis of certain 2-[3-phenyl-4-(pyrimidin-4-yl)-1H-pyrazol1-yl]acetamide derivatives, aiming to discover new anticancer agents. One of the synthesized compounds showed notable cancer cell growth inhibition against a panel of eight cancer cell lines, underlining the potential of such derivatives in anticancer drug development M. M. Al-Sanea et al., 2020.

Pharmacokinetics and Myeloperoxidase Inactivation

The thiouracil derivative PF-06282999, structurally related to the compound , was studied for its pharmacokinetics and disposition across animals and humans by Dong et al. (2016). This research aimed to assess the potential of PF-06282999 in treating cardiovascular diseases by inactivating the myeloperoxidase enzyme. The study provided valuable insights into the elimination mechanisms and pharmacokinetics of PF-06282999, contributing to a better understanding of its therapeutic potential Jennifer Q. Dong et al., 2016.

properties

IUPAC Name

N-(3-methoxyphenyl)-2-(3-methyl-4-oxo-6-phenylthieno[3,2-d]pyrimidin-2-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O3S2/c1-25-21(27)20-17(12-18(30-20)14-7-4-3-5-8-14)24-22(25)29-13-19(26)23-15-9-6-10-16(11-15)28-2/h3-12H,13H2,1-2H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMNDFTJZPVGGMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2=C(C=C(S2)C3=CC=CC=C3)N=C1SCC(=O)NC4=CC(=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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